molecular formula C12H24N2O2 B7928851 N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

Cat. No.: B7928851
M. Wt: 228.33 g/mol
InChI Key: AVEFCHDNCLUTGX-UHFFFAOYSA-N
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Description

N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with a complex structure that includes an ethyl group, a hydroxy-ethylamino group, and a cyclohexyl-acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various conditions, including its role as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-[4-(2-hydroxyethylamino)-cyclohexyl]-acetamide
  • N-(2-Hydroxyethyl)ethylenediamine
  • 2-(2-Aminoethylamino)ethanol

Uniqueness

N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-ethyl-N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-14(10(2)16)12-6-4-11(5-7-12)13-8-9-15/h11-13,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEFCHDNCLUTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NCCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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